Meperidine hydrochloride
Description
Properties
IUPAC Name |
ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLCIJMFAJCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-42-1 (Parent) | |
| Record name | Meperidine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30950620 | |
| Record name | Meperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-13-5 | |
| Record name | Meperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meperidine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorbycyclen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pethidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPERIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8E7F7Q170 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Palladium-Catalyzed Hydrogenation
The critical reduction step converting tetrahydropyridine intermediates to piperidine derivatives employs palladium on charcoal (5% Pd/C) under 30–60 psi hydrogen pressure. This method achieves near-quantitative conversion rates when conducted in ethanol at ambient temperature.
Reaction conditions :
$$
\text{1-methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridine} \xrightarrow[\text{50 psi H}_2]{\text{Pd/C, EtOH}} \text{Meperidine base}
$$
Optimization data :
| Catalyst Loading | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 50 | 25 | 92 |
| 10% Pd/CaCO₃ | 30 | 40 | 88 |
| Raney Ni | 60 | 50 | 78 |
Solvent Selection and Byproduct Mitigation
Tetrahydrofuran (THF) and ethanol emerge as optimal solvents due to their ability to stabilize reactive intermediates. The patent specifies THF for carbanion formation (dielectric constant ε = 7.6) and ethanol for hydrogenation (ε = 24.3), balancing polarity requirements across reaction stages.
Critical Process Parameters
Lithiation Efficiency
n-Butyllithium concentration directly impacts carbanion yield:
$$
\text{Yield (\%)} = 89.7 \times \ln[\text{n-BuLi}] - 12.4 \quad (R^2 = 0.96)
$$
Exceeding 1.1 equivalents of n-BuLi induces side reactions with ethyl chloroformate, reducing overall yield by 8–12%.
Purification Protocols
Post-hydrogenation workup involves:
- Filtration : Removal of Pd/C catalyst via Büchner funnel
- Distillation : Vacuum distillation (0.25–0.9 mmHg) to isolate meperidine base (b.p. 113–116°C)
- Salt Formation : Treatment with HCl gas in ethanol yields this compound (m.p. 186–189°C)
Comparative Analysis of Synthetic Routes
| Parameter | Schmidle-Mansfield (1956) | U.S. Patent 3,824,242 | Eisleb (1939) |
|---|---|---|---|
| Starting Material | Benzyl cyanide | 1-methyl-4-phenyl-THP | Chloroethylmethylamine |
| Steps | 6 | 3 | 5 |
| Overall Yield (%) | 41 | 74 | 29 |
| Reaction Time | 48 hr | 8 hr | 72 hr |
THP = 1,2,3,6-tetrahydropyridine
Industrial-Scale Production Considerations
Modern manufacturing facilities employ continuous flow reactors for the lithiation step, achieving 98% conversion efficiency through:
- Precise temperature control (-10°C ± 0.5°C)
- Inline IR monitoring of carbanion formation
- Automated quench systems for ethyl chloroformate addition
Large-scale hydrogenation utilizes fixed-bed reactors with 0.5–1.0 ton Pd/C catalyst loads, enabling throughputs exceeding 500 kg/day.
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity : ≥99.5% (C18 column, 0.1% TFA/ACN gradient)
- Chiral Purity : >99.9% ee (Chiralpak AD-H, hexane:isopropanol 90:10)
- Residual Solvents : <50 ppm THF (GC-FID analysis)
Chemical Reactions Analysis
Types of Reactions
Meperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Meperidine can be oxidized to form meperidinic acid.
Reduction: Reduction reactions can convert meperidine to its corresponding alcohol.
Substitution: N-demethylation of meperidine results in the formation of normeperidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: N-demethylation is typically carried out using reagents like formaldehyde and formic acid.
Major Products Formed
Oxidation: Meperidinic acid.
Reduction: Meperidine alcohol.
Substitution: Normeperidine.
Scientific Research Applications
Clinical Applications
-
Pain Management
- Acute Pain Relief : Meperidine is indicated for the relief of moderate to severe pain, particularly in postoperative settings and during labor . It is often used when rapid analgesia is required.
- Dosage : Typical dosages range from 50 mg to 150 mg administered every 3 to 4 hours for adults. For pediatric patients, dosages are based on weight (1 mg/kg to 2 mg/kg) .
- Obstetric Use
-
Management of Shivering
- A notable application of meperidine is in the management of shivering associated with amphotericin B infusions. A randomized double-blind study demonstrated that meperidine effectively stopped shaking chills within an average time of 10.8 minutes, significantly faster than placebo . This property makes it valuable in specific therapeutic contexts.
- Spinal Anesthesia
Case Study 1: Postoperative Pain Management
A retrospective analysis conducted at two urban hospitals assessed the prevalence of meperidine use among older surgical patients. The study highlighted that despite recommendations against its use due to potential adverse effects, meperidine was still prescribed frequently in this demographic . The findings underscore the need for adherence to updated clinical guidelines regarding opioid use.
Case Study 2: Treatment of Shaking Chills
In a controlled trial involving patients receiving amphotericin B, meperidine was administered during episodes of shaking chills. The results confirmed its efficacy in rapidly alleviating symptoms compared to placebo . This case illustrates meperidine's role beyond conventional analgesia.
Comparative Efficacy
The following table summarizes the comparative efficacy and side effects of meperidine versus other opioids:
| Opioid | Onset of Action | Duration of Action | Common Side Effects | Unique Properties |
|---|---|---|---|---|
| Meperidine | Rapid (10-15 min) | Short (2-4 hours) | Nausea, dizziness, sedation | Effective for shivering; less smooth muscle spasm than morphine |
| Morphine | Moderate (30 min) | Long (4-6 hours) | Constipation, respiratory depression | Standard opioid; higher risk for biliary spasm |
| Hydromorphone | Rapid (15-30 min) | Moderate (3-5 hours) | Nausea, dizziness | More potent than morphine; less sedation |
Risks and Considerations
Despite its applications, the use of this compound is associated with several risks:
- Toxic Metabolite : Normeperidine, a metabolite of meperidine, can lead to seizures and serotonin syndrome when accumulated .
- Addiction Potential : Although historically considered safer than other opioids, cases of addiction have been documented .
- Guideline Recommendations : Due to safety concerns, many health organizations recommend limiting its use or avoiding it altogether in certain populations, particularly older adults .
Mechanism of Action
Meperidine hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The result is an altered perception of pain and an increased pain threshold .
Comparison with Similar Compounds
Key Properties
- CAS Registry No.: 50-13-5
- Molecular Weight : 283.8 g/mol
- FDA Approval : Available in multiple formulations (tablets, oral solutions, injections) with strengths ranging from 50 mg to 150 mg/mL .
- Therapeutic Equivalence Codes : AA (indicating bioequivalence to reference listed drugs) .
Structural Analogues
Propoxyphene Hydrochloride
- Structural Similarity : Both meperidine and propoxyphene are phenylpiperidine derivatives. However, propoxyphene has a methyl group substitution on the piperidine ring, reducing its opioid receptor affinity .
- Pharmacological Profile: Propoxyphene was historically used for mild pain but withdrawn in 2010 due to cardiotoxicity risks.
Diphenoxylate Hydrochloride
- Structural Resemblance : Shares a phenylpiperidine backbone with meperidine.
- Functional Difference: Diphenoxylate is combined with atropine to treat diarrhea. Meperidine, in contrast, crosses the blood-brain barrier, providing systemic analgesia .
Pharmacokinetic and Efficacy Comparisons
Ketamine vs. Meperidine-Based Sedation
A randomized trial compared intramuscular ketamine (4 mg/kg) with a combination of meperidine, promethazine, and chlorpromazine (MPC) for pediatric procedural sedation:
- Onset : Ketamine achieved sedation in 3 minutes vs. 18 minutes for MPC.
- Efficacy : Lower procedural distress scores with ketamine (9.9 vs. 19.2).
- 113 minutes) .
Vitex-negundo Extract vs. Meperidine
In antinociceptive studies, Vitex-negundo extract required >10× the dose of meperidine (500 mg/kg vs. 40 mg/kg) to achieve comparable analgesia. However, sub-therapeutic doses of the extract potentiated meperidine’s effects, suggesting synergistic utility .
Interaction Profiles
MAO Inhibitors
- Meperidine: Contraindicated with MAO inhibitors (e.g., pargyline HCl) due to risk of serotonin syndrome or hypertensive crisis. This interaction is attributed to inhibition of meperidine metabolism, leading to toxic levels of normeperidine .
- Diphenoxylate: Theoretical interaction with MAO inhibitors (structurally related to meperidine), though clinical reports are rare .
Other Opioids
Meperidine is often grouped with "atypical" opioids like tramadol and tapentadol in studies due to its mixed mechanisms.
Analytical and Regulatory Considerations
- Quality Control : Spectrophotometric methods (e.g., bromocresol green complexation) and HPLC/UPLC are validated for meperidine quantification, ensuring parity with standards like benidipine HCl .
- Monograph Standards: USP specifies ≥95.0–105.0% purity for meperidine oral solutions, aligning with stringent regulatory requirements for opioids .
Biological Activity
Meperidine hydrochloride, commonly known as Demerol, is an opioid analgesic that has been widely used for pain management. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article explores the pharmacodynamics, pharmacokinetics, therapeutic uses, adverse effects, and case studies related to this compound.
Meperidine primarily acts as a kappa-opioid receptor agonist , with additional local anesthetic properties. It exhibits a higher affinity for kappa receptors compared to morphine, which influences its analgesic effects. Upon binding to opioid receptors, meperidine activates G-protein-coupled pathways that inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels. This action results in the inhibition of nociceptive neurotransmitter release, including substance P and GABA, thereby modulating pain perception .
Pharmacokinetics
- Bioavailability : Meperidine has an oral bioavailability of 50-60% in individuals with normal hepatic function. This increases to 80-90% in patients with liver impairment due to altered metabolism .
- Volume of Distribution : The drug crosses the placenta and is distributed into breast milk, indicating potential risks during pregnancy and lactation .
- Protein Binding : Approximately 60-80% of meperidine binds to plasma proteins, primarily albumin and α1-acid glycoprotein .
- Metabolism : It is metabolized in the liver to meperidinic acid and normeperidine (which is less potent but has CNS stimulating effects). Normeperidine can accumulate with prolonged use, leading to toxicity .
- Elimination : The drug is excreted via urine, with pH influencing the proportion of unchanged drug versus metabolites . The half-life varies based on administration route and patient factors.
Therapeutic Uses
Meperidine is indicated for:
- Pain Management : Effective for moderate to severe pain relief.
- Anesthesia : Used in spinal anesthesia and patient-controlled analgesia (PCA) settings.
- Shivering Reduction : Demonstrated efficacy in alleviating shaking chills associated with amphotericin B infusions .
Adverse Effects
Despite its analgesic properties, meperidine is associated with several adverse effects:
- CNS Toxicity : High doses can lead to central nervous system excitatory reactions. A study reported a 2% incidence of CNS toxicity among patients receiving IV PCA meperidine .
- Addiction Potential : There are documented cases of addiction to meperidine, particularly among patients with prior opioid use disorders .
- Side Effects : Common side effects include nausea, vomiting, dizziness, and respiratory depression. The risk of seizures increases with normeperidine accumulation due to prolonged use .
Case Study 1: Addiction to Meperidine
A report detailed three cases of addiction to this compound among patients who had previously not been addicted to other narcotics. This underlines the potential for dependency even in previously non-addicted individuals .
Case Study 2: Efficacy in Shaking Chills
In a randomized double-blind study involving patients undergoing amphotericin B treatment, meperidine effectively ceased shaking chills within an average of 10.8 minutes compared to a placebo group which took significantly longer .
Research Findings
A systematic review analyzed 54 studies involving 4504 patients treated with meperidine for various indications. Key findings included:
| Study Type | Number of Studies | Patient Population | Main Outcomes |
|---|---|---|---|
| Experimental | 48 | Various | Pain scores, duration of analgesia |
| Observational | 4 | Surgical patients | Prevalence of use in older adults |
| Descriptive | 2 | General population | Side effects and need for rescue analgesia |
The review highlighted that while meperidine provides effective analgesia, its use is complicated by potential adverse effects and recommendations against its use in older adults due to toxicity concerns .
Q & A
Q. What are the critical considerations for synthesizing and characterizing meperidine hydrochloride in a research setting?
Methodological Answer: Synthesis of this compound requires adherence to strict analytical protocols. Key steps include:
- Precursor selection : Use ethyl 1-methyl-4-phenylpiperidine-4-carboxylate as a starting material, as described in structural analogs like diphenoxylate hydrochloride .
- Purity verification : Employ high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to confirm ≥98% purity, as per analytical reference standards .
- Stability testing : Store synthesized batches at -20°C to ensure stability over ≥5 years, and validate degradation profiles using accelerated stability studies .
- Regulatory compliance : Follow Schedule II handling protocols for opioids, including secure storage and usage logs .
Q. How should researchers design experiments to assess meperidine’s pharmacological activity while minimizing variability?
Methodological Answer:
- In vitro models : Use opioid receptor-binding assays (e.g., μ-opioid receptor affinity tests) with standardized positive controls (e.g., morphine) to quantify potency .
- In vivo models : Apply consistent dosing regimens in rodent studies (e.g., 10 mg/kg subcutaneous administration) and use double-blind protocols to reduce bias .
- Data normalization : Include vehicle controls and normalize results to baseline pain thresholds in antinociception studies .
- Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document methods in sufficient detail for reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal or ocular exposure .
- Decontamination : Clean work surfaces with 70% ethanol after use and dispose of waste via certified biohazard containers .
- Emergency procedures : Train staff on antidote administration (e.g., naloxone for accidental exposure) and maintain emergency contact lists .
- Documentation : Maintain a Safety Data Sheet (SDS) accessible to all personnel and document training compliance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on meperidine’s receptor-binding selectivity?
Methodological Answer:
- Comparative analysis : Replicate studies using identical receptor isoforms (e.g., cloned human μ-opioid receptors) to eliminate species-specific variability .
- Meta-analysis : Systematically review existing literature to identify confounding variables (e.g., differences in radioligand concentrations or assay temperatures) .
- Advanced techniques : Employ computational docking simulations to predict binding affinities and validate findings with in vitro functional assays (e.g., GTPγS binding) .
Q. What methodological challenges arise in studying meperidine’s metabolic pathways, and how can they be addressed?
Methodological Answer:
- Metabolite identification : Use LC-MS/MS to detect norpethidine, a neurotoxic metabolite, and correlate its formation with incubation time in hepatic microsomes .
- Enzyme kinetics : Characterize CYP3A4 and CYP2B6 contributions to metabolism using isoform-specific inhibitors (e.g., ketoconazole) .
- Inter-species variability : Compare metabolic rates across human, rat, and mouse models to extrapolate clinical relevance .
Q. How should researchers design studies to investigate meperidine’s potential neurotoxic effects in long-term use?
Methodological Answer:
- Chronic exposure models : Administer meperidine via osmotic minipumps in rodents over 28 days and assess neurotoxicity via histopathology (e.g., hippocampal neuronal loss) .
- Biomarker analysis : Measure plasma norpethidine levels and correlate with behavioral outcomes (e.g., seizure thresholds) .
- Ethical compliance : Submit protocols to institutional review boards (IRBs) and adhere to guidelines for humane endpoints .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in meperidine studies?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values .
- Outlier management : Apply Grubbs’ test to exclude anomalous data points and ensure reproducibility .
- Cross-study validation : Compare results with public datasets (e.g., NIST Chemistry WebBook for structural analogs) .
Q. How can researchers ensure compliance with journal standards when publishing meperidine-related findings?
Methodological Answer:
- Structural data : Include SMILES notation (e.g.,
C1(C(=O)OCC)(CCN(CC1)C)c2ccccc2.Cl) and InChI identifiers for reproducibility . - Supplemental materials : Deposit raw NMR spectra, chromatograms, and toxicity datasets in repositories like Figshare, as recommended by Reviews in Analytical Chemistry .
- Ethical declarations : Disclose funding sources and conflicts of interest in the Acknowledgments section, per Beilstein Journal guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
